molecular formula C7H7N3 B14739702 1,2,4-Butanetricarbonitrile CAS No. 5238-65-3

1,2,4-Butanetricarbonitrile

Cat. No.: B14739702
CAS No.: 5238-65-3
M. Wt: 133.15 g/mol
InChI Key: VSDGXRKPOJEXFE-UHFFFAOYSA-N
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Description

1,2,4-Butanetricarbonitrile: is an organic compound with the molecular formula C7H7N3 . It is a nitrile derivative, characterized by the presence of three cyano groups attached to a butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarbonitrile can be synthesized through various methods. One common approach involves the reaction of butane derivatives with cyanide sources under controlled conditions. For instance, the reaction of 1,2,4-butanetriol with cyanogen bromide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Butanetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,4-Butanetricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,4-butanetricarbonitrile involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and conditions .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Butanetricarbonitrile is unique due to its three cyano groups, which impart distinct chemical properties and reactivity compared to other butane derivatives. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired .

Properties

CAS No.

5238-65-3

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

butane-1,2,4-tricarbonitrile

InChI

InChI=1S/C7H7N3/c8-4-1-2-7(6-10)3-5-9/h7H,1-3H2

InChI Key

VSDGXRKPOJEXFE-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC#N)C#N)C#N

Origin of Product

United States

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